molecular formula C20H16FN3O3 B2356442 1-ethyl-6-fluoro-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4(1H)-one CAS No. 1207001-56-6

1-ethyl-6-fluoro-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4(1H)-one

Cat. No.: B2356442
CAS No.: 1207001-56-6
M. Wt: 365.364
InChI Key: POGMRRQTYAOACO-UHFFFAOYSA-N
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Description

1-Ethyl-6-fluoro-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4(1H)-one is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with an ethyl group, a fluorine atom, and an oxadiazole ring attached to a methoxyphenyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-ethyl-6-fluoro-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the quinoline core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the ethyl and fluoro substituents: The ethyl group can be introduced via alkylation reactions, while the fluorine atom can be added through electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI).

    Formation of the oxadiazole ring: The oxadiazole ring can be synthesized by cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Coupling of the methoxyphenyl group: The final step involves coupling the methoxyphenyl group to the oxadiazole ring through nucleophilic substitution or palladium-catalyzed cross-coupling reactions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and continuous flow processes.

Chemical Reactions Analysis

1-Ethyl-6-fluoro-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position, using nucleophiles such as amines or thiols.

    Cyclization: The oxadiazole ring can participate in cyclization reactions to form fused heterocyclic systems.

Common reagents and conditions used in these reactions include acidic or basic catalysts, transition metal catalysts, and various solvents such as dichloromethane, ethanol, and dimethylformamide. Major products formed from these reactions include substituted quinolines, quinoline N-oxides, and fused heterocycles.

Scientific Research Applications

1-Ethyl-6-fluoro-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4(1H)-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a lead compound in drug discovery and development.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-ethyl-6-fluoro-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or nucleic acids, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites or interact with DNA to interfere with replication and transcription processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

1-Ethyl-6-fluoro-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4(1H)-one can be compared with other similar compounds, such as:

    Quinolines: Compounds with a quinoline core, such as chloroquine and quinine, which are known for their antimalarial properties.

    Oxadiazoles: Compounds containing the oxadiazole ring, such as furazolidone and nitrofurazone, which have antimicrobial activities.

    Fluoroquinolones: Compounds with a fluorine-substituted quinoline core, such as ciprofloxacin and levofloxacin, which are widely used as antibiotics.

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties that are not observed in other similar compounds.

Properties

IUPAC Name

1-ethyl-6-fluoro-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O3/c1-3-24-11-15(18(25)14-10-12(21)8-9-16(14)24)20-22-19(23-27-20)13-6-4-5-7-17(13)26-2/h4-11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POGMRRQTYAOACO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC=CC=C4OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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